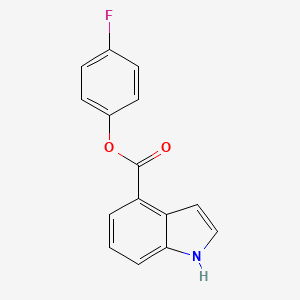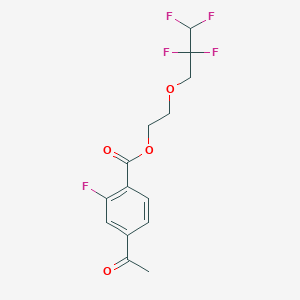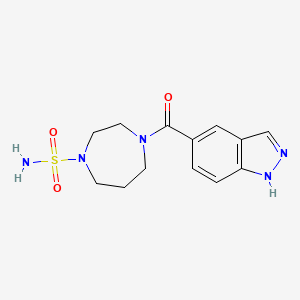
(4-fluorophenyl) 1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluorophenyl) 1H-indole-4-carboxylate is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl) 1H-indole-4-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with isatin in the presence of a suitable catalyst to form the indole core. This is followed by esterification with a carboxylic acid derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl) 1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .
Scientific Research Applications
(4-fluorophenyl) 1H-indole-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (4-fluorophenyl) 1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1H-indole-2-carboxylate: Another indole derivative with a carboxylate group at a different position.
4-chlorophenyl 1H-indole-4-carboxylate: A similar compound with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the 4-fluorophenyl group in (4-fluorophenyl) 1H-indole-4-carboxylate imparts unique chemical properties, such as increased stability and specific biological activities, making it distinct from other indole derivatives .
Properties
IUPAC Name |
(4-fluorophenyl) 1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-10-4-6-11(7-5-10)19-15(18)13-2-1-3-14-12(13)8-9-17-14/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYPDTNLAXEBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B7426756.png)
![N-[2-(6-chloropyridin-3-yl)ethyl]-1-phenyltetrazol-5-amine](/img/structure/B7426765.png)
![ethyl N-[4-[(2-methyl-6-thiophen-3-ylmorpholine-4-carbonyl)amino]phenyl]carbamate](/img/structure/B7426777.png)
![N-[3-chloro-4-(2-methylpiperidine-1-carbonyl)phenyl]-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7426785.png)

![N-[3-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methylamino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7426803.png)
![1-[2-Methyl-3-(2-methylimidazol-1-yl)propyl]-3-(quinolin-6-ylmethyl)urea](/img/structure/B7426806.png)
![ethyl 3-fluoro-5-nitro-2-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methylamino]benzoate](/img/structure/B7426814.png)
![2-(hydroxymethyl)-2-(2-methylpropyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7426817.png)


![Ethyl 5-[(1-cyanocyclopropyl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7426836.png)
![[1-(2,5-Dimethylanilino)-1-oxopropan-2-yl] 1-phenyl-4-prop-2-enoxypyrazole-3-carboxylate](/img/structure/B7426846.png)
![N-methyl-4-[[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]sulfanylmethyl]benzamide](/img/structure/B7426851.png)
